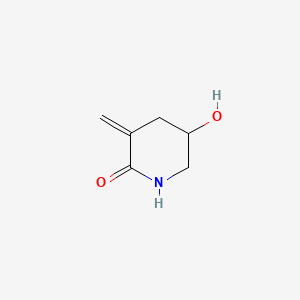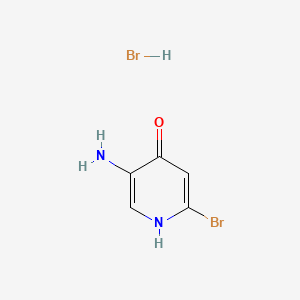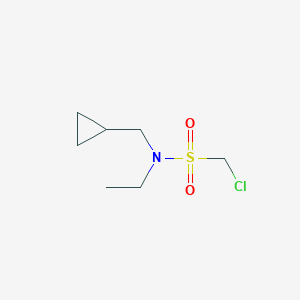![molecular formula C8H8BrN3 B13482316 6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13482316.png)
6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an ethyl group at the 1st position.
Métodos De Preparación
The synthesis of 6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . For instance, the bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and receptors . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .
Mecanismo De Acción
The mechanism of action of 6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors . For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds, such as 1H-pyrazolo[3,4-b]pyridines and 1H-pyrazolo[4,3-c]pyridines . These compounds share a similar core structure but differ in the position of the substituents and the fusion of the rings. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Propiedades
Fórmula molecular |
C8H8BrN3 |
|---|---|
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
6-bromo-1-ethylpyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C8H8BrN3/c1-2-12-8-3-6(9)4-10-7(8)5-11-12/h3-5H,2H2,1H3 |
Clave InChI |
IVGFDSPYGHYBDR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=N1)N=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)



![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)

![7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13482264.png)
![2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13482274.png)

![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13482285.png)

amine](/img/structure/B13482294.png)

![1-[(4-Chloro-2-methylphenyl)methyl]piperazine](/img/structure/B13482309.png)
